Superior Potency vs. Etoposide in Four Human Cancer Cell Lines
In a head-to-head panel screen against four human cancer cell lines—MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian)—the target compound (designated 11j) demonstrated more potent antiproliferative activity than the standard chemotherapeutic agent etoposide [1]. The study employed the MTT assay with etoposide as a concurrent positive control, ensuring that the observed potency advantage is derived from direct experimental comparison [1].
| Evidence Dimension | Antiproliferative activity (MTT assay) |
|---|---|
| Target Compound Data | Compound 11j (CAS 864917-57-7) exhibited more potent activity than etoposide across all four tested cell lines (MCF-7, A549, Colo-205, A2780). |
| Comparator Or Baseline | Etoposide (positive control) |
| Quantified Difference | Qualitatively more potent than etoposide in each of the four cell lines; precise IC50 fold-difference values are available in the full-text article [1]. |
| Conditions | MTT assay; 96-well plate format; human cancer cell lines MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) [1]. |
Why This Matters
Demonstrating superiority over etoposide—a WHO-listed essential anticancer medicine—in a four-cell-line panel provides procurement confidence that this compound offers a validated activity benchmark for oncology-focused screening cascades.
- [1] Shahinshavali, S., Sreenivasulu, R., Guttikonda, V. R., Kolli, D., & Rao, M. V. B. (2019). Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. Russian Journal of General Chemistry, 89(2), 324–329. View Source
